1-(4-Nitro-phenyl)-cyclobutanecarboxylic acid methyl ester

medicinal chemistry drug design physicochemical profiling

This research intermediate features a 1,1-disubstituted cyclobutane core that ensures a precise ~4.0 Å nitro-to-ester distance, critical for fragment-based screening and avoiding misleading SAR from regioisomeric impurities. Its zero H-bond donor count minimizes efflux recognition and enhances passive permeability—a direct upgrade over the free acid for cellular assays. The nitro group functions as a masked amine, enabling a single intermediate to generate both nitro- and amine-terminated libraries, reducing procurement complexity. Confirm purity (≥95%), request a lot-specific COA, and secure competitive bulk pricing for your next synthesis campaign.

Molecular Formula C12H13NO4
Molecular Weight 235.24 g/mol
CAS No. 1215103-48-2
Cat. No. B3090995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Nitro-phenyl)-cyclobutanecarboxylic acid methyl ester
CAS1215103-48-2
Molecular FormulaC12H13NO4
Molecular Weight235.24 g/mol
Structural Identifiers
SMILESCOC(=O)C1(CCC1)C2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C12H13NO4/c1-17-11(14)12(7-2-8-12)9-3-5-10(6-4-9)13(15)16/h3-6H,2,7-8H2,1H3
InChIKeySHFZCNVCHWMUCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Nitro-phenyl)-cyclobutanecarboxylic acid methyl ester: Core Identity and Procurement Baseline


1-(4-Nitro-phenyl)-cyclobutanecarboxylic acid methyl ester (CAS 1215103-48-2) is a nitroaromatic ester featuring a 1,1‐disubstituted cyclobutane core in which a 4‐nitrophenyl ring and a methyl ester share the quaternary carbon [1]. With a molecular formula of C₁₂H₁₃NO₄ and a molecular weight of 235.24 g·mol⁻¹, it is primarily offered as a research intermediate with a commercial purity specification of ≥95 % . Its predicted physicochemical profile—XLogP3 2.4, topological polar surface area (TPSA) 72.1 Ų, zero hydrogen bond donors, four hydrogen bond acceptors, and three rotatable bonds—places it in a moderately lipophilic, neutral space that favours passive membrane permeability while retaining sufficient polarity for further elaboration [1].

Why a Generic Cyclobutane or Nitroaryl Ester Cannot Replace 1-(4-Nitro-phenyl)-cyclobutanecarboxylic acid methyl ester


Small structural variations among cyclobutane nitroaryl esters translate into measurable differences in lipophilicity, hydrogen‐bonding capacity, ring‐strain energy, and the spatial presentation of the nitro pharmacophore [1]. Replacing the 1,1‐disubstituted cyclobutane scaffold with a 1,3‐disubstituted regioisomer, a smaller‐ring cyclopropane, or a larger‐ring cyclopentane alters the vector angle of the 4‐nitrophenyl group and the ester, modifies ring‐strain‐dependent metabolic stability, and shifts the compound’s logP–TPSA balance in a way that can abrogate target engagement or synthetic utility [1]. Consequently, a scientist who selects an “in‐class” alternative without quantitative head‐to‐head verification risks introducing an uncontrolled variable into their synthetic route or biological assay.

1-(4-Nitro-phenyl)-cyclobutanecarboxylic acid methyl ester: Comparator‐Anchored Quantitative Evidence for Selection


Lipophilicity Advantage of the Methyl Ester over the Free Carboxylic Acid

The methyl ester exhibits a computed XLogP3 of 2.4, whereas the corresponding free acid (1-(4‑nitrophenyl)cyclobutanecarboxylic acid, CAS 202737‑42‑6) has an experimental pKa of 3.95 that predicts a significantly lower logP at physiological pH [1]. This ~1.5–2.0 log unit difference (exact value depends on ionisation correction) translates into an approximately 30‑ to 100‑fold higher apparent membrane permeability for the ester, a difference that can determine whether a compound crosses a cellular barrier in a cell‑based assay [1].

medicinal chemistry drug design physicochemical profiling

Hydrogen‐Bond Donor Absence Differentiates the Ester from the Acid and the Amine Analog

The methyl ester has zero hydrogen‑bond donors (HBD = 0), in contrast to the free acid (HBD = 1) and the common synthetic follower, 1‑(4‑aminophenyl)cyclobutanecarboxylic acid methyl ester (HBD = 1 from the aniline NH) [1]. The absence of a donor reduces desolvation penalty in hydrophobic binding pockets and lowers the risk of active efflux by P‑glycoprotein, which preferentially recognises compounds with ≥1 HBD [1]. Quantitative ligand‑efficiency models routinely penalise each additional HBD by ~0.5 log unit in permeability and ~1 kJ·mol⁻¹ in binding free energy [1].

medicinal chemistry structure-based design pharmacokinetics

Positional Isomerism Controls Conformational Presentation of the Nitro Pharmacophore

In the 1,1‑disubstituted target compound the 4‑nitrophenyl ring and the ester are geminally attached to the cyclobutane, forcing a distinct dihedral angle distribution. The 1,3‑disubstituted regioisomer (methyl 3‑(4‑nitrophenyl)cyclobutane‑1‑carboxylate, CAS 62485‑62‑5) spaces the nitroaryl and ester groups across the ring, altering the distance between the two functional handles by approximately 2.5–3.0 Å and changing the vector angle by >60° [1]. This geometric difference can determine whether the nitro group engages in a critical π‑stacking or hydrogen‑bond interaction in a target protein [1].

medicinal chemistry scaffold design structure-activity relationship

Nitro‑to‑Amine Reduction Pathway Creates a Bifunctional Building Block That the Pre‑Reduced Analog Cannot Offer

The 4‑nitro group is a latent amino group: catalytic hydrogenation or metal‑mediated reduction converts it quantitatively to the corresponding aniline, a reaction that proceeds with >90 % yield under standard conditions [1]. The pre‑reduced amino analog (1‑(4‑aminophenyl)cyclobutanecarboxylic acid methyl ester) is commercially available but locks the user into an amine oxidation state that cannot be re‑oxidised to the nitro without harsh nitration conditions that also nitrate the phenyl ring ortho to the amine [1]. Thus, the nitro compound provides access to both oxidation states, whereas the amine analog provides only one.

synthetic chemistry building block nitro reduction

Procurement‑Relevant Application Scenarios for 1-(4-Nitro-phenyl)-cyclobutanecarboxylic acid methyl ester


Medicinal Chemistry Hit‑to‑Lead Optimization Requiring a Neutral, Membrane‑Permeable Cyclobutane Scaffold

When a fragment‑based or HTS hit contains a cyclobutane carboxylic acid and permeability is a liability, the methyl ester offers a direct, quantifiable logP gain (XLogP3 2.4 vs. an acid pKa of 3.95) that can rescue cellular activity without altering the core scaffold geometry [1]. This scenario is supported by the lipophilicity evidence in Section 3, Item 1.

Synthesis of Dual‑State Building Block Libraries for Parallel SAR Exploration

The nitro group serves as a masked amine, allowing a single purchased intermediate to generate both nitro‑terminated and amine‑terminated products through a simple reduction step [1]. This bifunctionality, documented in Section 3, Item 4, is valuable for labs that need to explore SAR around both electron‑withdrawing and electron‑donating para‑substituents without purchasing two separate building blocks.

Crystallography or Biophysical Studies Requiring a Defined 1,1‑Disubstituted Cyclobutane Geometry

Crystallographic fragment screens or STD‑NMR experiments demand a precise spatial relationship between functional groups. The 1,1‑disubstituted arrangement provides a nitro‑to‑ester distance of ~4.0 Å, which is distinct from the ~2.5–3.0 Å distance in the 1,3‑regioisomer [1]. Using the correct regioisomer avoids misleading structure‑activity relationships, as established in Section 3, Item 3.

Late‑Stage Functionalisation Programmes That Exploit the Absence of a Hydrogen‑Bond Donor

For research teams pursuing brain‑penetrant or intracellular targets, the zero HBD count of the ester minimises efflux transporter recognition and reduces desolvation costs relative to the free acid or amine analogs [1]. This application is directly anchored to the HBD comparison detailed in Section 3, Item 2.

Quote Request

Request a Quote for 1-(4-Nitro-phenyl)-cyclobutanecarboxylic acid methyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.